Ethyl 6-bromo-2-fluoro-3-methylbenzoate
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Overview
Description
Ethyl 6-bromo-2-fluoro-3-methylbenzoate is an organic compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.09 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of bromine, fluorine, and methyl groups on the benzene ring, along with an ethyl ester functional group.
Preparation Methods
Ethyl 6-bromo-2-fluoro-3-methylbenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 6-bromo-2-fluoro-3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 6-bromo-2-fluoro-3-methylbenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution under reflux.
Major products formed from these reactions include the corresponding substituted benzoates, alcohols, and carboxylic acids .
Scientific Research Applications
Ethyl 6-bromo-2-fluoro-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 6-bromo-2-fluoro-3-methylbenzoate exerts its effects depends on the specific application. In chemical reactions, the presence of electron-withdrawing groups such as bromine and fluorine can influence the reactivity of the compound. These groups can stabilize or destabilize intermediates, thereby affecting the reaction pathways and outcomes. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems.
Comparison with Similar Compounds
Ethyl 6-bromo-2-fluoro-3-methylbenzoate can be compared with other similar compounds such as:
Ethyl 2-bromo-6-fluoro-3-methylbenzoate: This compound has the bromine and fluorine atoms in different positions on the benzene ring, which can lead to different reactivity and properties.
Ethyl 6-bromo-2-fluoro-4-methylbenzoate: The position of the methyl group is different, which can also affect the compound’s chemical behavior and applications.
Properties
IUPAC Name |
ethyl 6-bromo-2-fluoro-3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-3-14-10(13)8-7(11)5-4-6(2)9(8)12/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQDZKUHBNOEOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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